N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via a 3-hydroxypropyl chain to a 5-bromofuran-2-carboxamide moiety. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs (e.g., benzofuran carboxamides and benzo[d][1,3]dioxol derivatives) suggest relevance in medicinal chemistry for targeting enzymes or receptors via halogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-14-4-3-12(22-14)15(19)17-6-5-10(18)9-1-2-11-13(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXRMLNRFZEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(O3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Bromofuran Ring: The bromofuran ring can be synthesized by brominating furan in the presence of a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: The benzodioxole and bromofuran intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The bromofuran ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated furan derivative.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical distinctions between the target compound and related analogs from the evidence.
Table 1: Comparative Analysis of Structural Features and Properties
Structural and Functional Insights
Core Heterocycles :
- The target compound employs a brominated furan, contrasting with benzofuran () or dihydroisobenzofuran (). Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine in .
- The benzo[d][1,3]dioxol group is shared with D14–D20 and Compound 55 but linked via distinct spacers (hydroxypropyl vs. penta-dienamide or thiazole) .
Substituent Effects: The 3-hydroxypropyl linker in the target likely improves aqueous solubility over hydrophobic groups like benzyloxy (D15, D20) or cyclopropane (Compound 55) . Bromine on furan increases molecular weight and lipophilicity compared to fluorine-substituted analogs () or non-halogenated derivatives .
Synthetic Approaches: The target’s synthesis may parallel and , using HATU/DIEA for carboxamide bond formation .
Physicochemical and Pharmacological Implications
- Melting Points : D14–D20 exhibit melting points >180°C, indicative of crystalline stability, which the hydroxypropyl spacer in the target might reduce due to increased flexibility .
- Solubility : The hydroxypropyl group could enhance solubility compared to cyclopropane (Compound 55) or benzyloxy (D15) but may require formulation optimization .
- Bioactivity : While biological data are absent, bromine’s role in enhancing binding affinity (e.g., via halogen bonds) is well-documented in drug design, as seen in kinase inhibitors or antimicrobial agents .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide is a complex organic compound with potential biological activities. The compound's structure, characterized by a benzo[d][1,3]dioxole moiety and a bromofuran ring, suggests significant interactions with various biological targets. This article reviews its biological activity, including mechanisms of action, safety concerns, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN1O4, with a molecular weight of approximately 368.21 g/mol. The compound is primarily synthesized through multi-step organic synthesis techniques involving the formation of the benzodioxole moiety, bromination of furan, and subsequent coupling reactions to form the carboxamide group.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : this compound may inhibit enzymes by binding to their active sites. The benzodioxole moiety can fit into hydrophobic pockets of target proteins, while the carboxamide group can form hydrogen bonds with key amino acid residues.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and causing cell cycle arrest. It has shown effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the search results, related compounds in the same class have shown selective antibacterial activity against certain strains like Bacillus subtilis and Escherichia coli.
Cytotoxicity Studies
In vitro studies have indicated that compounds similar to this compound possess cytotoxic effects on various cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer therapies .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating similar benzodioxole derivatives, compounds demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications in substituents could enhance or diminish biological activity .
- Mechanistic Insights : Research has shown that certain derivatives can disrupt microtubule assembly in cancer cells, leading to cell cycle arrest at the S phase. This mechanism highlights the importance of structural features in determining biological outcomes.
Safety Concerns
While this compound shows promising biological activity, safety profiles must be established through comprehensive toxicity studies. Potential hazards include:
- Toxicity : Like many synthetic compounds, there may be risks associated with toxicity to normal cells alongside its anticancer effects.
- Reactivity : The presence of bromine and other reactive functional groups necessitates careful handling to prevent adverse reactions during synthesis and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
